molecular formula C17H12Cl2N2O3 B12040848 N-(2,3-dichlorophenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,3-dichlorophenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12040848
M. Wt: 363.2 g/mol
InChI Key: OMYDVHQPECXRJP-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 2,3-dichlorophenyl group, a hydroxyl group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an appropriate solvent to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps achieve a product purity of over 99.5% with a yield of more than 59.5% . This method is suitable for large-scale production due to its cost-effectiveness and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoline core.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H12Cl2N2O3/c1-21-12-8-3-2-5-9(12)15(22)13(17(21)24)16(23)20-11-7-4-6-10(18)14(11)19/h2-8,22H,1H3,(H,20,23)

InChI Key

OMYDVHQPECXRJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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